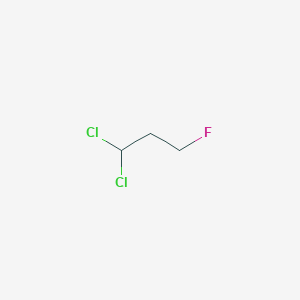

1,1-Dichloro-3-fluoropropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1-Dichloro-3-fluoropropane (HCFC-141b) is a colorless and odorless liquid that is commonly used as a refrigerant, solvent, and blowing agent. It is a halocarbon compound that contains both chlorine and fluorine atoms, making it an ozone-depleting substance. HCFC-141b was widely used in the past as a replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential. However, due to its adverse effects on the environment, it is now being phased out globally.

作用機序

1,1-Dichloro-3-fluoropropane acts as a refrigerant by absorbing heat from the surroundings and releasing it to the environment. It works by undergoing a phase change from a liquid to a gas and back to a liquid, which causes a cooling effect. As a solvent, it dissolves organic compounds and aids in their synthesis.

Biochemical and Physiological Effects:

1,1-Dichloro-3-fluoropropane is a highly toxic substance that can cause severe health effects upon exposure. It is known to cause skin irritation, respiratory problems, and damage to the central nervous system. Long-term exposure to 1,1-Dichloro-3-fluoropropane can also lead to liver and kidney damage, as well as cancer.

実験室実験の利点と制限

1,1-Dichloro-3-fluoropropane has several advantages for use in laboratory experiments. It is an excellent solvent for organic compounds, and its high boiling point makes it suitable for high-temperature reactions. However, due to its adverse effects on the environment and human health, it is being phased out and replaced with safer alternatives.

将来の方向性

As 1,1-Dichloro-3-fluoropropane is being phased out, there is a need for the development of safer and more sustainable alternatives. Researchers are exploring the use of natural refrigerants such as carbon dioxide and propane, as well as synthetic refrigerants with lower ozone depletion potential. The development of new blowing agents and solvents that are less harmful to the environment and human health is also an area of active research.

合成法

1,1-Dichloro-3-fluoropropane is synthesized by the reaction of 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction produces 1,1-Dichloro-3-fluoropropane and hydrogen chloride as by-products. The process is carried out under controlled conditions, and the purity of the final product is ensured through distillation and other purification techniques.

科学的研究の応用

1,1-Dichloro-3-fluoropropane has been extensively studied for its various applications in scientific research. It is primarily used as a solvent in the synthesis of organic compounds, as it has a high boiling point and is chemically inert. It is also used as a blowing agent in the production of foam insulation and as a refrigerant in air conditioning systems.

特性

CAS番号 |

134237-45-9 |

|---|---|

製品名 |

1,1-Dichloro-3-fluoropropane |

分子式 |

C3H5Cl2F |

分子量 |

130.97 g/mol |

IUPAC名 |

1,1-dichloro-3-fluoropropane |

InChI |

InChI=1S/C3H5Cl2F/c4-3(5)1-2-6/h3H,1-2H2 |

InChIキー |

BNKPCLIGZGAELP-UHFFFAOYSA-N |

SMILES |

C(CF)C(Cl)Cl |

正規SMILES |

C(CF)C(Cl)Cl |

同義語 |

HCFC-261 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)